molecular formula C6H12ClNO B019539 Azepan-4-one hydrochloride CAS No. 50492-22-3

Azepan-4-one hydrochloride

Cat. No.: B019539
CAS No.: 50492-22-3
M. Wt: 149.62 g/mol
InChI Key: WFTRLIZPJMFJER-UHFFFAOYSA-N
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Description

Azepan-4-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Azepan-4-one hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is a cyclic compound featuring a seven-membered nitrogen-containing ring. The synthesis of this compound can be achieved through various methods, including oxidation reactions of azepan-4-ol derivatives. Notably, the use of gold-catalyzed reactions has been shown to provide efficient pathways for synthesizing azepan-4-ones, demonstrating high regioselectivity and diastereoselectivity in the process .

Synthesis Overview

Method Reagents Conditions Yield
OxidationPotassium permanganateAqueous solution, room tempVariable
Gold-catalyzed annulationGold catalysts (e.g., AuCl3)0 °C, under inert atmosphereUp to 53%
ReductionLithium aluminum hydrideAnhydrous ether, refluxVariable

The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand. This property allows it to bind to the active sites of various enzymes, thereby modulating their activity. Such interactions can influence biochemical pathways critical for cellular functions.

  • Enzyme Interaction : this compound can bind to enzymes involved in metabolic processes, potentially altering their catalytic efficiency.
  • Chiral Recognition : Its chiral nature allows it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Here are some notable findings:

Antimicrobial Activity

Studies have demonstrated that azepan-4-one derivatives possess antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria and fungi.

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been explored as an intermediate in synthesizing compounds that target cancer cell metabolism. The modulation of specific metabolic pathways may enhance the efficacy of existing chemotherapeutic agents.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of azepan-4-one derivatives.
    • Method : In vitro assays against selected bacterial strains.
    • Results : Several derivatives exhibited significant inhibition zones compared to control groups.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects of azepan-4-one on cancer cell lines.
    • Method : MTT assay on human breast cancer cells.
    • Results : Azepan-4-one demonstrated dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

azepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTRLIZPJMFJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621624
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50492-22-3
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azepan-4-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g 5-Oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester was stirred over night at 110° C. in 200 mL 6 M hydrochloric acid. The reaction was concentrated to yield 11 g of the desired product. Rf: 0.20 (dichlormethane/methanol=9/1), (M+H)+=114
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (0.9 g, 3.16 mmol, 1 equiv) in aq. HCl (30 mL, 4N) was stirred at reflux for 7 h. The reaction mixture was then concentrated to give the desired product, which was directly used for the next step without further purification. MS (ESI): 114 (MH+).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azepan-4-one hydrochloride
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Azepan-4-one hydrochloride
Reactant of Route 6
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